Cas no 80441-55-0 (6-(Tritylthio)-hexanoic acid)
6-(Tritylthio)-hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- Hexanoicacid, 6-[(triphenylmethyl)thio]-
- 6-(TRITYLTHIO)HEXANOIC ACID
- 6-tritylsulfanylhexanoic acid
- 6-(Tritylthio)-hexanoic acid
- 6-[(Triphenylmethyl)thio]hexanoic acid (ACI)
- 6-(Tritylmercapto)hexanoic acid
- BP-25464
- DTXSID70614436
- SCHEMBL34262
- 6-(Tritylthio)hexanoicacid
- C25H26O2S
- E84433
- MFCD11226801
- 6-(Tritylthio)-hexanoic acid, 97%
- A1-06760
- AKOS025404047
- MS-21551
- CS-0205836
- 80441-55-0
- 6-[(TRIPHENYLMETHYL)SULFANYL]HEXANOIC ACID
- 6-Tritylsulfanyl-hexanoic acid
- 6-TRITYLMERCAPTO-HEXANOIC ACID
-
- MDL: MFCD11226801
- Inchi: 1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27)
- InChI Key: ILAPAFBLFPIIBL-UHFFFAOYSA-N
- SMILES: O=C(CCCCCSC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 390.16535124g/mol
- Monoisotopic Mass: 390.16535124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 62.6Ų
6-(Tritylthio)-hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T182950-500mg |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 500mg |
$ 170.00 | 2022-06-03 | ||
| TRC | T182950-1000mg |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 1g |
$ 285.00 | 2022-06-03 | ||
| TRC | T182950-2000mg |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 2g |
$ 455.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1014256-1g |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 95% | 1g |
$210 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014256-5g |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 95% | 5g |
$660 | 2024-06-07 | |
| Key Organics Ltd | MS-21551-5G |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | >95% | 5g |
£1003.00 | 2025-02-08 | |
| Key Organics Ltd | MS-21551-10G |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | >95% | 10g |
£1503.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276506-250mg |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 95+% | 250mg |
¥698.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276506-1g |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 95+% | 1g |
¥1617.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276506-5g |
6-(Tritylthio)-hexanoic acid |
80441-55-0 | 95+% | 5g |
¥7072.00 | 2024-07-28 |
6-(Tritylthio)-hexanoic acid Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
Production Method 2
Production Method 3
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Boron trifluoride etherate Solvents: Acetic acid
Production Method 4
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Acetic acid , Boron trifluoride etherate
Production Method 5
1.2 Solvents: Tetrahydrofuran ; 0 °C; 10 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ; 6 h, 40 °C
6-(Tritylthio)-hexanoic acid Raw materials
- Triphenyl methanol
- 6-Bromohexanoic acid
- Triphenylmethanethiol
- Ethyl 6-bromohexanoate
- Hexanoic acid, 6-[(triphenylmethyl)thio]-, ethyl ester
6-(Tritylthio)-hexanoic acid Preparation Products
6-(Tritylthio)-hexanoic acid Suppliers
6-(Tritylthio)-hexanoic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 6-(Tritylthio)-hexanoic acid
6-(Tritylthio)-hexanoic Acid (CAS No. 80441-55-0): A Comprehensive Guide to Its Properties and Applications
6-(Tritylthio)-hexanoic acid (CAS No. 80441-55-0) is a specialized organic compound that has garnered significant attention in the fields of bioconjugation, peptide synthesis, and material science. This compound, characterized by its unique trityl-protected thiol group, serves as a versatile building block in various chemical and biochemical applications. Its molecular structure, which combines a hexanoic acid backbone with a tritylthio moiety, makes it particularly useful for controlled release and protection strategies in synthetic chemistry.
The chemical properties of 6-(Tritylthio)-hexanoic acid are defined by its molecular formula C25H26O2S and a molecular weight of 390.54 g/mol. The trityl group (triphenylmethyl) attached to the sulfur atom provides steric protection, making the thiol group stable under various conditions until deprotection is required. This feature is particularly valuable in peptide synthesis, where selective deprotection of thiols is often necessary for disulfide bond formation or conjugation reactions.
In recent years, the demand for 6-(Tritylthio)-hexanoic acid has increased due to its role in bioconjugation techniques, a rapidly growing field driven by advancements in antibody-drug conjugates (ADCs) and protein labeling. Researchers frequently search for terms like "thiol protection strategies" or "hexanoic acid derivatives in bioconjugation," reflecting the compound's relevance in modern biochemical research. Its ability to serve as a linker molecule in drug delivery systems has also contributed to its popularity.
The synthesis of 6-(Tritylthio)-hexanoic acid typically involves the reaction of 6-bromohexanoic acid with tritylthiol under basic conditions. This method yields a high-purity product suitable for sensitive applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the compound's purity and structural integrity, ensuring it meets the stringent requirements of pharmaceutical and biotechnological applications.
One of the most notable applications of 6-(Tritylthio)-hexanoic acid is in the development of PEGylation reagents. The compound's thiol-reactive properties make it ideal for creating PEG-based conjugates, which are widely used to improve the pharmacokinetic properties of therapeutic proteins. This aligns with current trends in drug delivery optimization, a topic frequently searched in academic and industrial circles.
From a market perspective, the global demand for 6-(Tritylthio)-hexanoic acid is driven by the expanding biopharmaceutical sector. The compound's role in protein engineering and diagnostic reagent development positions it as a critical reagent in life science research. Suppliers often highlight its high purity grade and batch-to-batch consistency as key selling points to researchers working on sensitive applications.
In material science, 6-(Tritylthio)-hexanoic acid has found use in the modification of surfaces for biosensor applications. Its ability to form self-assembled monolayers (SAMs) on gold surfaces makes it valuable for creating biofunctionalized interfaces. This application ties into the growing interest in point-of-care diagnostics and wearable biosensors, areas that have seen increased research activity in recent years.
When handling 6-(Tritylthio)-hexanoic acid, standard laboratory precautions should be observed. While not classified as hazardous, proper storage conditions (typically at 2-8°C in a dry environment) are recommended to maintain its stability. The compound's shelf life and storage recommendations are common queries among first-time users, emphasizing the need for clear technical documentation.
The future outlook for 6-(Tritylthio)-hexanoic acid appears promising, particularly as research into targeted drug delivery systems continues to advance. Its unique combination of chemical stability and controllable reactivity positions it as a valuable tool in the chemist's repertoire. As synthetic biology and precision medicine gain traction, the demand for specialized reagents like 6-(Tritylthio)-hexanoic acid is expected to grow accordingly.
For researchers seeking alternatives or complementary compounds, related chemicals such as 6-mercaptohexanoic acid or N-hydroxysuccinimide esters of hexanoic acid derivatives are often considered. However, the unique protection-deprotection chemistry offered by 6-(Tritylthio)-hexanoic acid maintains its distinct position in synthetic applications, particularly where controlled thiol exposure is required.
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